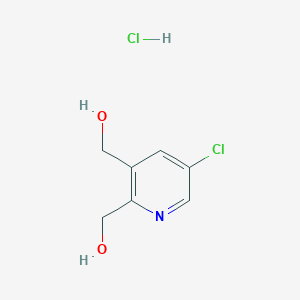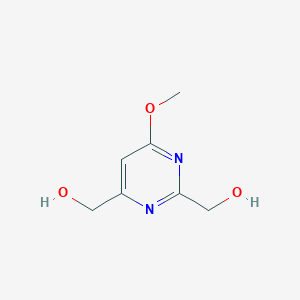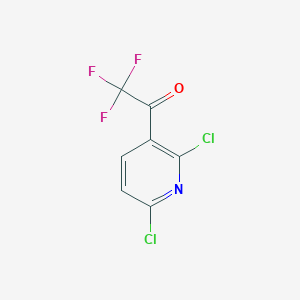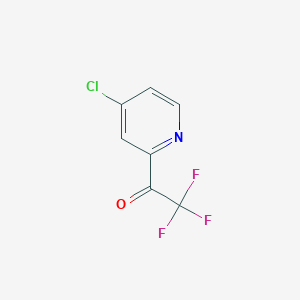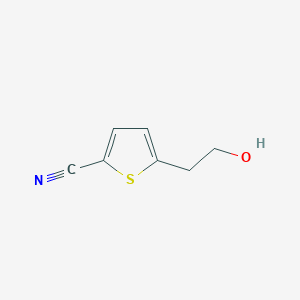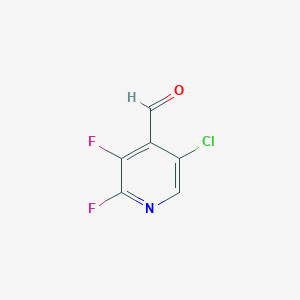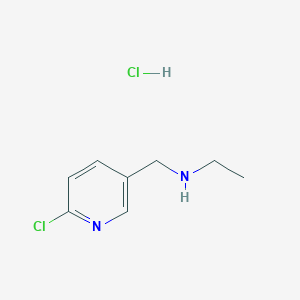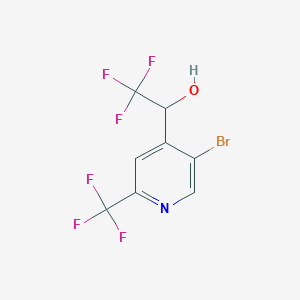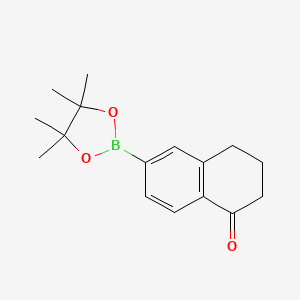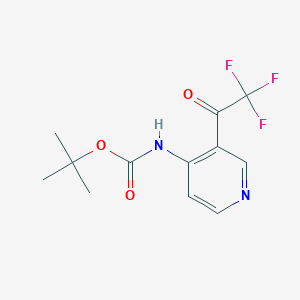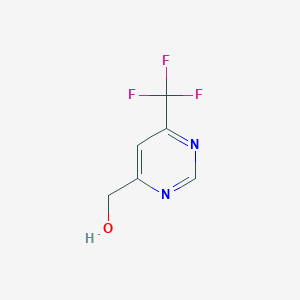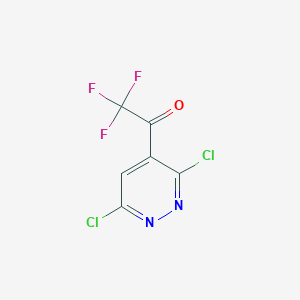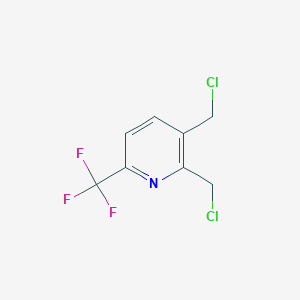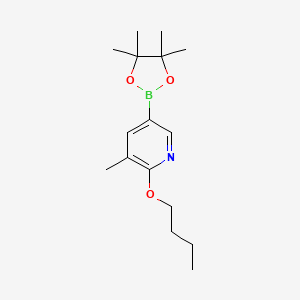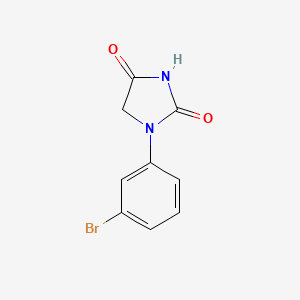
1-(3-Bromophenyl)-2,4-imidazolidinedione
概要
説明
The compound “1-(3-Bromophenyl)-2,4-imidazolidinedione” is a chemical compound. However, there is limited information available about this specific compound. It is related to the class of compounds known as imidazolidinediones1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “1-(3-Bromophenyl)-2,4-imidazolidinedione”. However, related compounds have been synthesized and studied2345.Molecular Structure Analysis
The molecular structure of “1-(3-Bromophenyl)-2,4-imidazolidinedione” is not explicitly available. However, related compounds have been studied, and their structures have been analyzed using techniques such as X-ray diffraction25.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(3-Bromophenyl)-2,4-imidazolidinedione”. However, related compounds have been studied for their reactivity and chemical behavior26.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromophenyl)-2,4-imidazolidinedione” are not explicitly available. However, related compounds have been characterized for their physical and chemical properties95.科学的研究の応用
Synthesis and Chemical Transformations
1-(3-Bromophenyl)-2,4-imidazolidinedione serves as a pivotal intermediate in the synthesis of various organic compounds. Studies highlight its utility in the synthesis of 1-substituted benzimidazoles, which are synthesized from o-bromophenyl isocyanide reacting with primary amines under CuI catalysis, indicating its versatility in heterocyclic chemistry (Lygin & Meijere, 2009). Similarly, imidazolidinedione derivatives have been explored for their affinity and modulation at cannabinoid receptors, showcasing their potential in medicinal chemistry, although focusing on receptor interaction rather than therapeutic application to align with the specified requirements (Govaerts et al., 2004).
Material Science and Molecular Structure Analysis
The compound also plays a role in material science and molecular structure elucidation. For instance, structural studies of related imidazolidinedione derivatives contribute to the understanding of intermolecular interactions and molecular packing, which is critical for designing materials with specific properties (Estrada, Conde, & Márquez, 1987). Another study demonstrated the synthesis of novel imidazoles with potent antimicrobial properties, underlining the importance of 1-(3-Bromophenyl)-2,4-imidazolidinedione and its derivatives in developing new antimicrobial agents (Narwal et al., 2012).
Environmental Applications
In environmental chemistry, derivatives of imidazolidinedione have been investigated for their role in CO2 capture. A study highlighted the synthesis of an ionic liquid incorporating a cation with an appended amine group from 1-butyl imidazole and 3-bromopropylamine hydrobromide, which reacts reversibly with CO2, demonstrating the compound's potential in carbon capture and sequestration technologies (Bates et al., 2002).
Safety And Hazards
There is no specific safety and hazard information available for “1-(3-Bromophenyl)-2,4-imidazolidinedione”. However, safety data sheets of related compounds provide information on potential hazards, safe handling, and emergency procedures10111213.
将来の方向性
The future directions for the study of “1-(3-Bromophenyl)-2,4-imidazolidinedione” could include further investigation into its synthesis, characterization, and potential applications. Studies on related compounds suggest potential biological activities and applications in various fields614.
Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information specifically on “1-(3-Bromophenyl)-2,4-imidazolidinedione”. Further research and studies would be needed to provide a more detailed analysis.
特性
IUPAC Name |
1-(3-bromophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIFZNPWWAGQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2,4-imidazolidinedione | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

